Nickel iodide hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

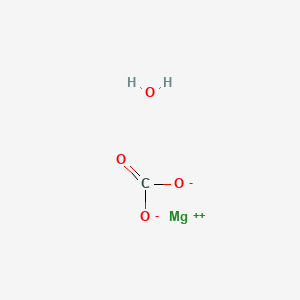

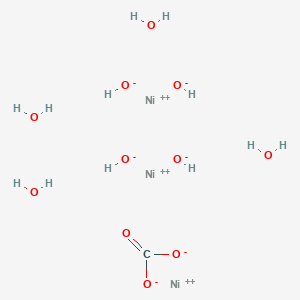

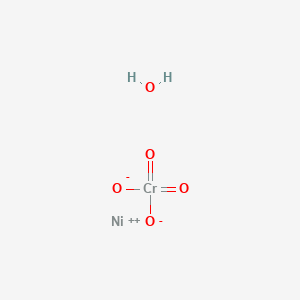

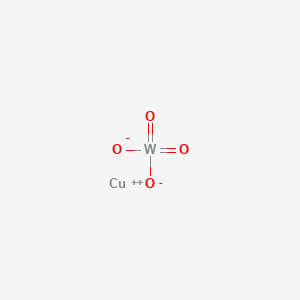

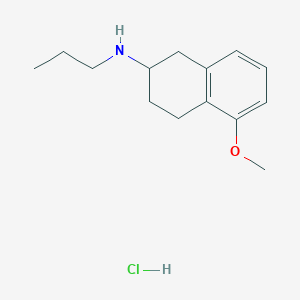

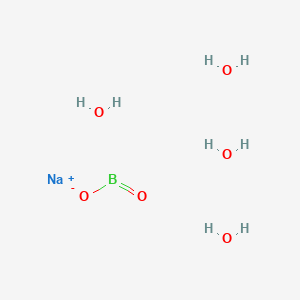

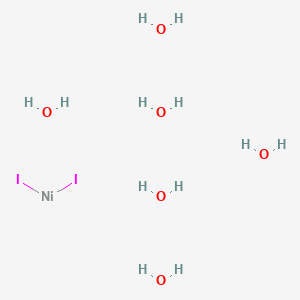

Nickel iodide hydrate is a useful research compound. Its molecular formula is H12I2NiO6 and its molecular weight is 420.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electrochromic Materials : Hydrated nickel oxide is utilized in electrochromic coatings for energy-efficient windows. These coatings, produced by reactive rf magnetron sputtering of Ni followed by KOH treatment, modulate luminous and solar transmittance, making them suitable for 'smart window' applications (Svensson & Granqvist, 1986).

Catalysis : Nickel iodide plays a role in catalytic processes. For instance, nickel(II) iodide is used to accelerate SmI2 mediated reactions and as a catalyst for coupling reactions (Yamanoi & Saito, 2008). Nickel salts, including nickel iodide, are effective in Suzuki-Miyaura cross-coupling reactions (Ádám et al., 2019).

Supercapacitors : Nickel nanoparticles prepared by reducing nickel chloride with hydrazine hydrate have been tested as supercapacitor electrode materials. These nanoparticles exhibit substantial pseudocapacitance, making them promising for energy storage applications (Wu et al., 2012).

Photocatalysis : Nickel nanoparticle-decorated phosphorous-doped graphitic carbon nitride (Ni@g-PC3N4) synthesized with hydrazine monohydrate has been used as an efficient photocatalyst for the reduction of various nitrobenzenes under visible light irradiation (Kumar et al., 2016).

Electrochemical Sensors : Nickel complexes have been used as electrocatalysts for electrooxidation of hydrazine, showing excellent electrochemical catalytic activities and potential in analytical applications (Azadbakht & Abbasi, 2010).

Hydrogen Storage : Nickel-iron alloy nanoparticles demonstrate catalytic performance in the decomposition of hydrous hydrazine, suggesting their application in hydrogen storage (Singh et al., 2011).

Propiedades

IUPAC Name |

diiodonickel;hexahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Ni.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSOYFJDSVROOT-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Ni](I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12I2NiO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.